![molecular formula C13H15NO4 B1421781 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid CAS No. 1258651-87-4](/img/structure/B1421781.png)
3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid
Overview
Description
3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid is a chemical compound with the CAS Number: 1258651-87-4 . It has a molecular weight of 249.27 . It’s also known as KF-1.
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(1-methyl-2-oxo-2-phenylethyl)amino]-4-oxobutanoic acid . The InChI code is 1S/C13H15NO4/c1-9(14-11(15)7-8-12(16)17)13(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.Scientific Research Applications
Drug Design and Discovery
This compound has been identified as a potential inhibitor of non-nucleoside reverse transcriptase inhibitors (NNRTIs) . It’s used in the design and discovery of new drugs, particularly for antiretroviral therapy. The compound’s structure allows for in silico ligand- and structure-based approaches, which are crucial in the early stages of drug development.
Pharmacophore Modeling
In the realm of computational chemistry, this acid is used in quantitative pharmacophore modeling . This involves creating a model that represents the spatial arrangement of features necessary for a molecule to interact with a specific biological target to produce a desired biological response.
Molecular Docking Studies
The compound serves as a key molecule in molecular docking studies . These studies help in predicting the orientation of the compound when bound to a protein to form a stable complex, which is essential for understanding drug action and designing more potent molecules.
Osteoblast Stimulation
Research has shown that derivatives of this compound can induce osteoblast BMP-2 production . This is significant for bone growth and regeneration, making it a potential candidate for developing treatments for osteoporosis and other bone-related diseases.
Antiretroviral Therapy
As a potential NNRTI, this compound plays a role in antiretroviral therapy . NNRTIs are used to treat HIV/AIDS by inhibiting reverse transcriptase, an enzyme crucial for the replication of the virus, thereby slowing down the disease progression.
Chemical Synthesis
In chemical synthesis, this compound is used as a building block for creating complex molecules . Its reactive sites allow for various chemical reactions, making it a versatile reagent in synthetic organic chemistry.
Analytical Chemistry
In analytical chemistry, the compound’s unique properties are exploited for qualitative and quantitative analysis . It can serve as a standard or a reagent in chromatographic methods and other analytical techniques.
Material Science
The compound’s structural features are of interest in material science . It can be used to modify the properties of materials or to create new materials with desired characteristics, such as increased strength or improved biocompatibility.
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-[(1-oxo-1-phenylpropan-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-9(14-11(15)7-8-12(16)17)13(18)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBAJNPXNBYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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